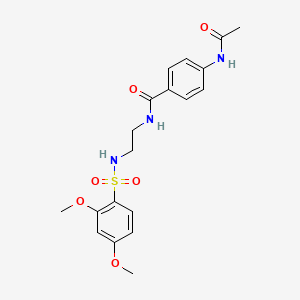

4-Acetamido-N-(2-(2,4-Dimethoxyphenylsulfonamido)ethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

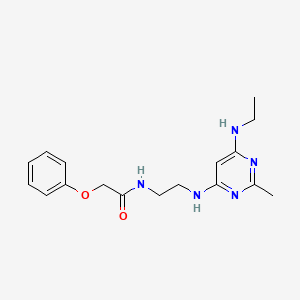

The compound "4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation. For instance, benzamide derivatives have been studied for their cardiac electrophysiological activity , antiarrhythmic activity , antimicrobial activity , and anti-HIV activity . These studies suggest that the compound could potentially have similar properties and applications.

Synthesis Analysis

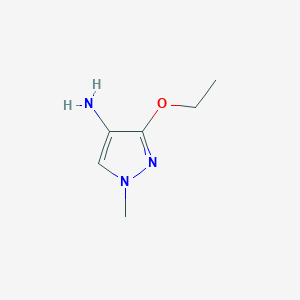

The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoyl compound with a nitrogen-containing moiety. For example, N-arylamino-4-acetamido-2-ethoxy benzamides were synthesized by reacting hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by condensation with different aromatic acid chlorides . Similarly, the synthesis of other benzamide derivatives, such as those with anti-HIV activity, involved the reaction of isatin and its derivatives with sulfadimidine . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the specific 2,4-dimethoxyphenylsulfonamido and ethyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of N-aryl amino-4-acetamido-2-ethoxy benzamides was confirmed using IR, 1H NMR, mass spectral studies, and elemental analysis . These techniques would be essential in confirming the molecular structure of "4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide" after its synthesis.

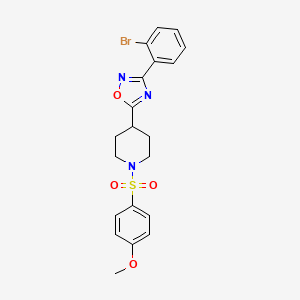

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the mercaptolysis of a methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside derivative was described, leading to the formation of an internal ester and further conversion into a dithioacetal . The specific reactions that "4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide" would undergo would depend on its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended and bent conformations, which could affect their physical properties and biological activity . The specific physical and chemical properties of "4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide" would need to be determined experimentally following its synthesis.

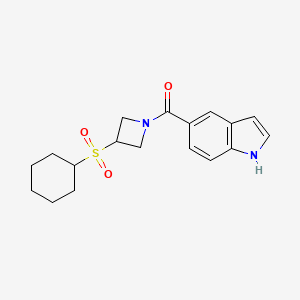

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Anwendungen:

- Anwendungen:

- Anwendungen:

- Anwendungen:

Antioxidative Eigenschaften

Antibakterielle Aktivität

Arzneimittelentwicklung

Biologische Studien

Industrielle Anwendungen

Neuroprotektive Studien: (verwandte Verbindung):

Wirkmechanismus

Target of Action

The primary target of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide is the histone deacetylase (HDAC) enzyme . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can affect gene expression.

Mode of Action

4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide acts as an inhibitor of HDAC . It binds to the active site of the enzyme, preventing it from removing acetyl groups from the histones. This results in a more relaxed DNA structure, which can alter gene expression.

Biochemical Pathways

The inhibition of HDAC by 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide affects several biochemical pathways. One of the most significant is the regulation of gene expression. By preventing the deacetylation of histones, this compound can alter the transcription of certain genes, leading to changes in protein production and ultimately affecting cellular functions .

Result of Action

The result of the action of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a change in gene expression within cells. This can have a variety of effects depending on the specific genes that are upregulated or downregulated. In some cases, this can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .

Action Environment

The action of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target.

Eigenschaften

IUPAC Name |

4-acetamido-N-[2-[(2,4-dimethoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)18-9-8-16(27-2)12-17(18)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWLHRDRLAAYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)